

Propyl phenylacetate spectral data (NMR, IR, MS)

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Propyl Phenylacetate: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **propyl phenylacetate**, a common fragrance and flavoring agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the key spectral data for **propyl phenylacetate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy



| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|--|
| 7.35 - 7.20 | m | 5H | Aromatic protons (C ₆ H ₅) |
| 4.01 | t | 2H | -O-CH ₂ -CH ₂ -CH ₃ |
| 3.59 | S | 2H | -CH₂-C ₆ H₅ |
| 1.63 | sextet | 2H | -O-CH2-CH2-CH3 |
| 0.91 | t | 3H | -O-CH₂-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Assignment |
|----------------------|-------------------------|
| 171.6 | C=O (Ester) |
| 134.3 | Aromatic C (Quaternary) |
| 129.2 | Aromatic CH |
| 128.5 | Aromatic CH |
| 127.0 | Aromatic CH |
| 66.1 | -O-CH ₂ - |
| 41.5 | -CH2-Ph |
| 21.9 | -CH2-CH3 |
| 10.4 | -CH₃ |

Infrared (IR) Spectroscopy



| Wavenumber (cm ⁻¹) | Assignment | |
|--------------------------------|-----------------------|--|
| 3030 | Aromatic C-H Stretch | |
| 2968, 2878 | Aliphatic C-H Stretch | |
| 1735 | C=O (Ester) Stretch | |
| 1255, 1155 | C-O (Ester) Stretch | |
| 748, 698 | Aromatic C-H Bend | |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment of Fragment lon |
|-----|------------------------|---|
| 91 | 99.99 | [C ₇ H ₇]+ (Tropylium ion) |
| 43 | 45.23 | [C₃H₂]+ (Propyl cation) or [CH₃CO]+ (Acetyl cation) |
| 92 | 20.63 | [C7H8] ⁺ |
| 65 | 15.54 | [C5H5]+ |
| 41 | 12.80 | [C₃H₅]+ (Allyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: A sample of **propyl phenylacetate** (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.



- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.
- Data Acquisition:
 - For ¹H NMR, a pulse-acquire sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay. Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE). A sufficient relaxation delay is crucial for quantitative analysis, especially for quaternary carbons.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **propyl phenylacetate**, the neat (undiluted) liquid is analyzed. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[1]
- Instrument Setup: A background spectrum of the empty sample holder (or clean salt plates/ATR crystal) is recorded. The spectral range is typically set from 4000 to 400 cm⁻¹.
- Data Acquisition: The prepared sample is placed in the instrument's sample compartment, and the infrared spectrum is recorded. Multiple scans are averaged to enhance the signal-tonoise ratio. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
- Spectral Interpretation: The characteristic absorption bands are identified and assigned to the corresponding functional group vibrations.



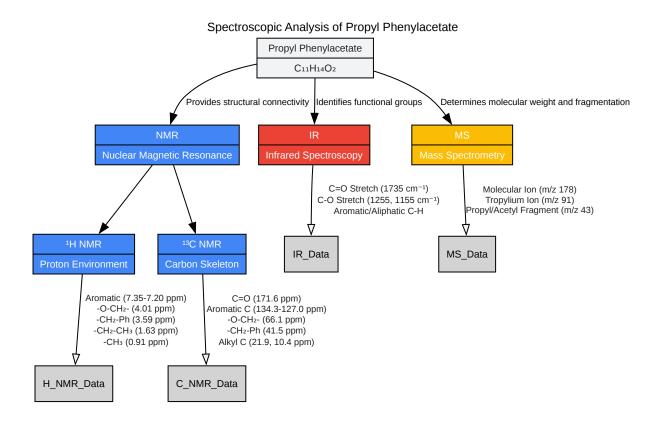
Mass Spectrometry (MS)

- Sample Introduction and Separation (GC-MS): **Propyl phenylacetate** is typically introduced into the mass spectrometer via a gas chromatograph (GC). A small volume of a dilute solution of the sample in a volatile solvent is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column, which separates it from any impurities. The instrument used for the provided data was a HITACHI M-80B.[1]
- Ionization: As the separated compound elutes from the GC column, it enters the ion source
 of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample
 molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them
 to ionize and fragment.[1]
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Data Interpretation and Visualization

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **propyl phenylacetate**.





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Caption: Relationship between spectroscopic methods and structural elucidation of **propyl phenylacetate**.

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References

• 1. Propyl phenylacetate | C11H14O2 | CID 221641 - PubChem [pubchem.ncbi.nlm.nih.gov]



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